molecular formula C19H22N4O2 B2952925 N-(1-cyanocycloheptyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide CAS No. 1197542-07-6

N-(1-cyanocycloheptyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

Katalognummer B2952925
CAS-Nummer: 1197542-07-6
Molekulargewicht: 338.411
InChI-Schlüssel: CJJATTHGUGGTLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocycloheptyl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide, also known as CC-5013 or lenalidomide, is a synthetic derivative of thalidomide. It is a potent immunomodulatory drug that has been extensively studied in scientific research for its potential therapeutic applications in various diseases. Lenalidomide has been shown to possess anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for the treatment of cancer, autoimmune disorders, and other inflammatory diseases.

Wirkmechanismus

The exact mechanism of action of lenalidomide is not fully understood, but it is believed to work through multiple pathways. Lenalidomide has been shown to modulate the immune system by enhancing the activity of natural killer (NK) cells and T cells, while suppressing the activity of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the production of pro-angiogenic factors such as VEGF and bFGF, which are important for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Lenalidomide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and inhibit angiogenesis. It also modulates the immune system by enhancing the activity of NK cells and T cells, while suppressing the activity of pro-inflammatory cytokines such as TNF-α and IL-6. Lenalidomide has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of autoimmune disorders.

Vorteile Und Einschränkungen Für Laborexperimente

Lenalidomide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It also has a well-established safety profile, which allows for its use in preclinical and clinical studies. However, lenalidomide also has some limitations for lab experiments. It is a complex molecule that can be difficult to synthesize and purify, which can lead to variability in experimental results. Additionally, lenalidomide is a potent immunomodulatory drug that can have off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for lenalidomide research. One area of interest is the development of lenalidomide-based combination therapies for the treatment of cancer and autoimmune disorders. Lenalidomide has been shown to enhance the activity of other drugs, such as chemotherapy agents and immune checkpoint inhibitors, which could lead to improved treatment outcomes. Another area of interest is the identification of biomarkers that can predict response to lenalidomide treatment, which could help to personalize treatment for individual patients. Finally, there is ongoing research into the development of new lenalidomide analogs with improved pharmacological properties, such as increased potency and reduced toxicity.

Synthesemethoden

The synthesis of lenalidomide involves the condensation of 6-methyl-4-oxo-3,4-dihydroquinazoline-3-carboxylic acid with N-(1-cyanocycloheptyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with acetic anhydride and triethylamine to form the final product, lenalidomide.

Wissenschaftliche Forschungsanwendungen

Lenalidomide has been extensively studied in scientific research for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for the treatment of cancer, autoimmune disorders, and other inflammatory diseases.

Eigenschaften

IUPAC Name

N-(1-cyanocycloheptyl)-2-(6-methyl-4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-14-6-7-16-15(10-14)18(25)23(13-21-16)11-17(24)22-19(12-20)8-4-2-3-5-9-19/h6-7,10,13H,2-5,8-9,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJATTHGUGGTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN(C2=O)CC(=O)NC3(CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.